molecular formula C11H20O B14475733 4-Butyl-1-methoxycyclohex-1-ene CAS No. 65975-21-5

4-Butyl-1-methoxycyclohex-1-ene

Cat. No.: B14475733
CAS No.: 65975-21-5
M. Wt: 168.28 g/mol
InChI Key: DNIJNXXKJCOGKS-UHFFFAOYSA-N
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Description

4-Butyl-1-methoxycyclohex-1-ene is an organic compound belonging to the class of substituted cyclohexenes It features a cyclohexene ring with a butyl group at the 4-position and a methoxy group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-methoxycyclohex-1-ene can be achieved through several methods. One common approach involves the acyloxylation of 1-methoxycyclohex-1-ene using tert-butyl peracetate or tert-butyl perbenzoate in the presence of copper(I) salts. The reaction typically occurs at elevated temperatures (around 70°C) and can take several hours to complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1-methoxycyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted cyclohexenes with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and could be studied for potential pharmaceutical applications.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyl-1-methoxycyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy group can be converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring can be reduced to a single bond, resulting in the formation of a cyclohexane derivative.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxycyclohex-1-ene: Lacks the butyl group at the 4-position.

    4-Butylcyclohex-1-ene: Lacks the methoxy group at the 1-position.

    4-Butyl-1-methylcyclohex-1-ene: Has a methyl group instead of a methoxy group at the 1-position.

Uniqueness

4-Butyl-1-methoxycyclohex-1-ene is unique due to the presence of both a butyl group and a methoxy group on the cyclohexene ring

Properties

CAS No.

65975-21-5

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-butyl-1-methoxycyclohexene

InChI

InChI=1S/C11H20O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h8,10H,3-7,9H2,1-2H3

InChI Key

DNIJNXXKJCOGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(=CC1)OC

Origin of Product

United States

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